molecular formula C25H20ClN3O6 B11090842 3-{3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

3-{3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B11090842
M. Wt: 493.9 g/mol
InChI Key: PNPTYPZGILKOSZ-WOJGMQOQSA-N
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Description

3-{3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, cyano, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core structure through a series of reactions such as Friedel-Crafts acylation, nitration, and subsequent functional group modifications . Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-{3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • (3-chlorophenyl)(4-methoxy-3-nitrophenyl)methanone
  • 4-methoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, 3-{3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide has a unique combination of functional groups that confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C25H20ClN3O6

Molecular Weight

493.9 g/mol

IUPAC Name

(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C25H20ClN3O6/c1-33-22-10-5-17(12-24(22)35-15-16-3-6-19(26)7-4-16)11-18(14-27)25(30)28-21-9-8-20(29(31)32)13-23(21)34-2/h3-13H,15H2,1-2H3,(H,28,30)/b18-11+

InChI Key

PNPTYPZGILKOSZ-WOJGMQOQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OCC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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